2,4,6-Tris(dimethylamino)-3-methylphenol
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Overview
Description
2,4,6-Tris(dimethylamino)-3-methylphenol is an aromatic organic compound with the molecular formula C15H27N3O. It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used as a catalyst in epoxy resin chemistry, polyurethane chemistry, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tris(dimethylamino)-3-methylphenol is synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods: The industrial production of this compound follows the same Mannich reaction principles but on a larger scale. The reaction is conducted in a reactor, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(dimethylamino)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2,4,6-Tris(dimethylamino)-3-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in epoxy resin and polyurethane chemistry.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, sealants, composites, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(dimethylamino)-3-methylphenol involves its role as a catalyst. The tertiary amine groups facilitate the polymerization of epoxy resins by activating the epoxy groups, leading to the formation of cross-linked polymer networks . In polyurethane chemistry, it acts as a trimerization catalyst, promoting the formation of isocyanurate rings .
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Shares similar catalytic properties but differs in the position of the methyl group.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another compound with tertiary amine groups, used in different applications such as antineoplastic agents.
Uniqueness: 2,4,6-Tris(dimethylamino)-3-methylphenol is unique due to its specific combination of tertiary amine and phenolic hydroxyl functionalities, making it highly effective as a catalyst in various chemical reactions .
Properties
CAS No. |
921612-83-1 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2,4,6-tris(dimethylamino)-3-methylphenol |
InChI |
InChI=1S/C13H23N3O/c1-9-10(14(2)3)8-11(15(4)5)13(17)12(9)16(6)7/h8,17H,1-7H3 |
InChI Key |
WORVYYDNYUXZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N(C)C)N(C)C)O)N(C)C |
Origin of Product |
United States |
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